methyl 2-{2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamido}benzoate
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Overview
Description
The compound is a derivative of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . One of the synthetic strategies that offered a direct route to the key ureido intermediates was based on the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of the compound is based on structures generated from information available in ECHA’s databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The most common synthetic methods of thieno [3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a refractive index of n20/D 1.548 (lit.), a boiling point of 106-110°C/16mmHg (lit.), and a density of 1.151g/mL at 25°C (lit.) .Safety and Hazards
Future Directions
Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that there is potential for future research and development in this area.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound may interact with its target protein, potentially inhibiting its function and leading to an antimicrobial effect .
Biochemical Pathways
Given the potential target of ftsz, it can be inferred that this compound may interfere with bacterial cell division, thereby inhibiting bacterial growth .
Result of Action
Based on the potential target of ftsz, it can be inferred that this compound may inhibit bacterial cell division, leading to an antimicrobial effect .
properties
IUPAC Name |
methyl 2-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-14-7-9-15(10-8-14)17-12-31-21-20(17)24-13-26(22(21)28)11-19(27)25-18-6-4-3-5-16(18)23(29)30-2/h3-10,12-13H,11H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXCGVJISMXOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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